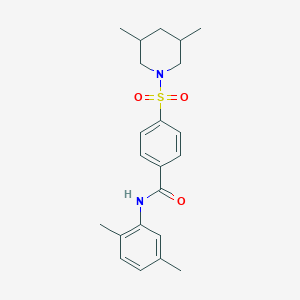

N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a benzamide core substituted with dimethylphenyl and dimethylpiperidinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15-5-6-18(4)21(12-15)23-22(25)19-7-9-20(10-8-19)28(26,27)24-13-16(2)11-17(3)14-24/h5-10,12,16-17H,11,13-14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRFXOSORPWFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2,5-dimethylbenzoic acid with an appropriate amine under acidic conditions.

Introduction of the Piperidinyl Group: The next step involves the introduction of the piperidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with 3,5-dimethylpiperidine in the presence of a suitable base.

Sulfonylation: The final step involves the sulfonylation of the piperidinyl group using a sulfonyl chloride reagent under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)carbonyl)benzamide

- N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)carbamoyl)benzamide

Uniqueness

N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds with carbonyl or carbamoyl groups

Biological Activity

N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C22H28N2O3S

Molecular Weight: 396.54 g/mol

The compound features a benzamide core substituted with a sulfonyl group and a piperidine moiety, which contributes to its biological activity.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes and receptors through its sulfonyl and piperidine groups. These interactions may modulate various cellular processes and pathways.

Antitumor Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit promising antitumor properties. For instance, related compounds have shown significant inhibition of cancer cell proliferation in vitro:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | A549 (Lung cancer) | 6.26 ± 0.33 |

| Compound B | HCC827 (Lung cancer) | 6.48 ± 0.11 |

| This compound | MRC-5 (Normal fibroblast) | Not specified |

These results indicate that while the compound may be effective against certain cancer cell lines, it also exhibits activity against normal cells, raising concerns about selectivity and potential toxicity .

Antibacterial Activity

Compounds with similar structures have also been investigated for their antibacterial properties. The presence of the sulfonamide group is often linked to enhanced antimicrobial activity. Preliminary data suggest that this compound could be explored further for its potential as an antibacterial agent .

Case Studies and Research Findings

- Study on Antitumor Activity : A study evaluating the antiproliferative effects of various benzamide derivatives found that compounds with similar piperidine substitutions exhibited significant cytotoxicity against multiple cancer cell lines while maintaining lower toxicity towards normal cells .

- In Vivo Studies : In vivo studies are necessary to confirm the efficacy and safety profile of this compound. Early animal model tests could provide insights into its pharmacokinetics and therapeutic window.

Q & A

Basic Research Questions

Q. What are the typical synthesis steps and reaction conditions for N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide?

- Methodological Answer : The synthesis involves sequential functionalization of the benzamide core. Key steps include:

Sulfonylation : Introducing the 3,5-dimethylpiperidin-1-yl sulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Amide Coupling : Reacting 4-sulfonylbenzoyl chloride with 2,5-dimethylaniline using a coupling agent like HATU or DCC in dimethylformamide (DMF) at room temperature .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

- Critical Parameters : Temperature control during sulfonylation prevents side reactions. Solvent choice (DMF vs. dichloromethane) affects reaction kinetics and yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters like temperature (−10°C to 25°C), solvent polarity (dichloromethane vs. THF), and stoichiometry (1.1–1.5 eq. sulfonyl chloride) to identify optimal conditions .

- In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption (disappearance of ~1370 cm⁻¹ S=O stretch) .

- Byproduct Mitigation : Add molecular sieves to absorb HCl, reducing side reactions like hydrolysis .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups on the phenyl ring) and compare IC₅₀ values against target enzymes (e.g., kinases, proteases) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., Bcl-2 homology domains). Prioritize analogs with stronger hydrogen bonding (e.g., sulfonyl oxygen with Arg103) .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to differentiate activity variations due to structural vs. experimental factors (e.g., cell line heterogeneity) .

Q. How can the mechanism of action for this compound be elucidated?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for suspected targets (e.g., Bcl-2, EGFR). A typical protocol:

Immobilize recombinant protein on a CM5 chip.

Inject compound at 0.1–100 µM; calculate Kd from sensogram data .

- Mutagenesis Studies : Introduce point mutations (e.g., Tyr125Ala in Bcl-2) to identify critical binding residues .

- Metabolic Profiling : Use LC-MS to track downstream biomarkers (e.g., caspase-3 activation in apoptosis assays) .

Q. What functional group modifications enhance solubility without compromising bioactivity?

- Methodological Answer :

- PEGylation : Attach polyethylene glycol (PEG) chains to the piperidinyl nitrogen. Test solubility in PBS (target: >5 mg/mL) and retention of IC₅₀ in cytotoxicity assays .

- Salt Formation : React with hydrochloric acid to form a hydrochloride salt. Compare logP values (e.g., from 3.2 to 2.7) and pharmacokinetic profiles in rodent models .

- Prodrug Design : Introduce ester groups at the benzamide carbonyl. Hydrolyze in vitro with esterases and measure parent compound release via HPLC .

Data Contradiction Analysis

Q. Why do similar sulfonamide derivatives exhibit divergent antimicrobial activity?

- Methodological Answer :

- Lipophilicity vs. Permeability : Use shake-flask assays to measure logP. Derivatives with logP >3.5 may have reduced Gram-negative activity due to poor outer membrane penetration .

- Resistance Mechanisms : Perform genomic sequencing of resistant strains (e.g., E. coli). Overexpression of efflux pumps (e.g., AcrAB-TolC) correlates with reduced efficacy .

- Crystallographic Comparisons : Overlay X-ray structures of analogs bound to FabI (enoyl-ACP reductase). Bulky substituents (e.g., isopropyl vs. methyl) sterically hinder NADH cofactor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.